molecular formula C12H19NO3 B15245141 tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B15245141
M. Wt: 225.28 g/mol
InChI Key: XRWISLYKXYAQOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a hydroxyl group at the 4-position and a tert-butyl carbamate protecting group. The hydroxyl group enhances polarity and provides a site for further functionalization, such as esterification or glycosylation, which is critical in drug development .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h4-5,8-10,14H,6-7H2,1-3H3

InChI Key

XRWISLYKXYAQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C=CC(C2C1)O

Origin of Product

United States

Preparation Methods

Oxidative Cleavage of Isoindole Derivatives

A highly scalable method involves the oxidative cleavage of isoindole precursors. Bahekar et al. (2017) demonstrated that isoindole 4 undergoes KMnO₄-mediated oxidation in aqueous acidic conditions to yield diacid 5 , which is subsequently decarboxylated and cyclized to form the target compound. The reaction proceeds via a radical intermediate, with the tert-butyl group introduced via Boc protection early in the sequence.

Key Parameters:

Step Reagents Temperature (°C) Time (h) Yield (%)
Oxidation KMnO₄, H₂SO₄ 0–5 6 82
Cyclization HCl, EtOH Reflux 12 91

This route achieves an overall yield of 74% at kilogram scale, making it industrially viable. Stereochemical control arises from the rigid bicyclic transition state during cyclization, favoring the 3,3a,4,6a-tetrahydro configuration.

Multi-Step Synthesis from Pyrrole Precursors

Alternative approaches begin with functionalized pyrroles. Ramasseul and Rassat (1970) developed a pathway starting with ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate. Subsequent steps involve:

  • O-Benzylation to protect the hydroxyl group
  • Vilsmeier Formylation at the 4-position
  • Oxone® Oxidation in ethanol to install the ester functionality

Despite expectations of formyl-to-ester conversion, Travis et al. (2003) observed that Oxone® in ethanol preferentially oxidizes the pyrrole ring, leading to tetrahydro derivative formation. The tert-butyl groups enforce steric control, preventing over-oxidation.

Critical Observations:

  • Reaction pH must remain ≤3 to avoid epimerization at C4
  • Ethanol acts as both solvent and nucleophile, trapping the oxidized intermediate
  • Final recrystallization from ethyl acetate yields 99.5% pure product

Resolution of Racemic Mixtures

Crystallographic studies reveal that the title compound’s precursors often form racemic mixtures. Resolution employs:

  • Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns
  • Diastereomeric Salt Formation with (+)-ditoluoyl-D-tartaric acid

The asymmetric unit contains two molecules with divergent carbethoxy group orientations (torsion angles 59.3° vs. 156.0°), complicating crystallization. Slow evaporation from ethyl acetate/hexane (1:5) yields enantiomerically pure crystals.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Starting Material Steps Overall Yield (%) Purity (%) Scalability
Oxidative Cleavage Isoindole 3 74 99.5 Kilogram
Pyrrole Oxidation Ethyl pyrrole 4 68 98.2 Laboratory
Hydrogenation Aromatic precursor 2 81 97.8 Pilot Plant

The oxidative cleavage route excels in scalability, while hydrogenation offers superior yields for small-scale production. All methods require strict temperature control to prevent tert-butyl group cleavage, which occurs above 80°C.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopenta[c]pyrrole core.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, physical properties, and applications of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 4-hydroxyl group C₁₂H₁₉NO₃ 225.28 (calculated) N/A Intermediate for drug functionalization N/A
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-oxo group C₁₂H₁₉NO₃ 225.28 70–71 Synthetic intermediate; 67% yield
tert-Butyl 5,6a-dihydroxy-6-methyl-4-oxo-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5,6a-dihydroxy, 6-methyl, 4-oxo groups C₁₅H₁₉O₇ 311.11 N/A Oxidative transposition reactions
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate No hydroxyl/oxo groups C₁₁H₂₀N₂O₂ 212.29 N/A Heterocyclic building block

Key Observations

The 5-oxo derivative exhibits a defined melting point (70–71°C) and high purity (98.5% via HPLC), making it suitable for crystallography and precise synthetic workflows . The 5,6a-dihydroxy-6-methyl-4-oxo analog (C₁₅H₁₉O₇) demonstrates the role of multiple substituents in modulating reactivity, as evidenced by its use in selenium dioxide-mediated oxidative transpositions .

Synthetic Relevance: The tert-butyl carbamate group is a common protective moiety in peptide and heterocyclic synthesis. For example, HATU-mediated coupling with benzo[d][1,2,3]triazole-5-carboxylic acid (as in ) highlights the utility of such intermediates in constructing bioactive molecules . The hexahydropyrrolo[3,4-c]pyrrole analog (CAS 141449-85-6) lacks hydroxyl/oxo groups, emphasizing its role as a non-polar scaffold for constructing complex heterocycles .

Safety and Handling :

  • While specific safety data for the target compound is unavailable, analogs like the 5-oxo derivative require standard laboratory precautions (e.g., consultation with physicians upon exposure) .

Research Implications

  • Pharmaceutical Applications: Hydroxyl and oxo groups in these compounds are critical for interactions with biological targets.
  • Stereochemical Considerations : The (3aR,6aS) enantiomer of the 5-oxo compound (Product Code: WFA23154) underscores the importance of chirality in drug efficacy and regulatory compliance, as highlighted in its TSE/BSE compliance statement .

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